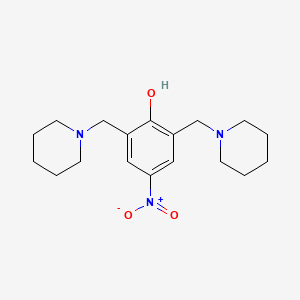
4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol is a complex organic compound that features a phenol group substituted with nitro and piperidin-1-ylmethyl groups. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol typically involves multi-step organic reactions. One common method includes the nitration of 2,6-bis(piperidin-1-ylmethyl)phenol. The reaction conditions often require a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 4-position of the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The phenol group can be oxidized to a quinone derivative.
Substitution: The piperidin-1-ylmethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidin-1-ylmethyl groups can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(piperidin-1-ylmethyl)phenol: Similar structure but with tert-butyl groups instead of nitro.
2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol: Contains a phenyl group instead of a nitro group.
Uniqueness
4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where the nitro functionality is crucial.
Properties
CAS No. |
95380-39-5 |
|---|---|
Molecular Formula |
C18H27N3O3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-nitro-2,6-bis(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C18H27N3O3/c22-18-15(13-19-7-3-1-4-8-19)11-17(21(23)24)12-16(18)14-20-9-5-2-6-10-20/h11-12,22H,1-10,13-14H2 |
InChI Key |
AAQOBIIXOXQVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


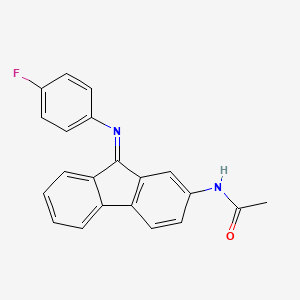
![6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole](/img/structure/B14014074.png)
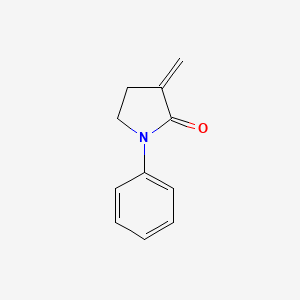
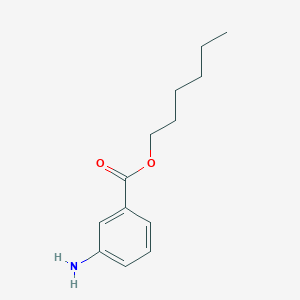
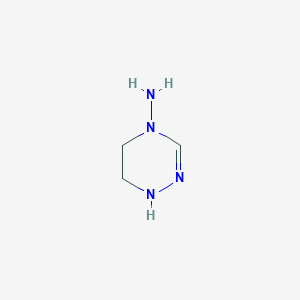
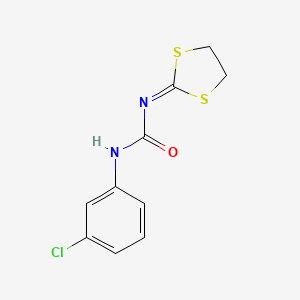
![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B14014120.png)
![(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one](/img/structure/B14014124.png)
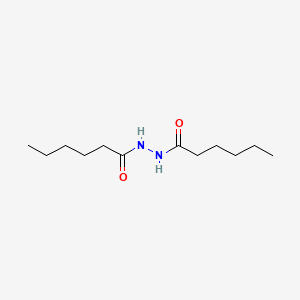

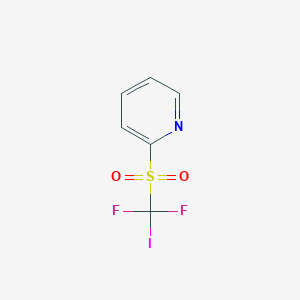

![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14014143.png)
